Rebaudioside O

Sweetener potency Sucrose equivalence Food formulation

Rebaudioside O (Reb O) is a trace-level steviol glycoside from Stevia rebaudiana Morita, distinguished by its six-glucose moiety—structurally distinct from Reb A (4 glucose), Reb D (5), and Reb M (6, different linkage). This unique glycosylation confers 200–400× sucrose sweetness and documented bitterness-masking synergy with Reb A (EP3269257B1). With aqueous solubility of only 0.027 g/L, Reb O is unsuitable for liquid formulations but well-suited for dry blends and tabletop sweeteners. Procure as an HPLC reference standard (≥95%) for analytical method development, biosynthetic fermentation monitoring, or proprietary sweetener blend formulation.

Molecular Formula C62H100O37
Molecular Weight 1437.4 g/mol
CAS No. 1220616-48-7
Cat. No. B3320229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRebaudioside O
CAS1220616-48-7
Molecular FormulaC62H100O37
Molecular Weight1437.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O
InChIInChI=1S/C62H100O37/c1-20-12-61-10-6-28-59(3,29(61)7-11-62(20,19-61)99-57-50(97-54-44(83)40(79)34(73)25(16-66)90-54)48(36(75)27(18-68)92-57)95-53-43(82)39(78)33(72)24(15-65)89-53)8-5-9-60(28,4)58(85)98-56-49(47(35(74)26(17-67)91-56)94-52-42(81)38(77)32(71)23(14-64)88-52)96-55-45(84)46(30(69)21(2)86-55)93-51-41(80)37(76)31(70)22(13-63)87-51/h21-57,63-84H,1,5-19H2,2-4H3/t21-,22+,23+,24+,25+,26+,27+,28-,29-,30-,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,47-,48-,49+,50+,51-,52-,53-,54-,55-,56-,57-,59+,60+,61+,62-/m0/s1
InChIKeyKTOQMKFUTRIEQB-GXSUQLSCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rebaudioside O (CAS 1220616-48-7): Sweetness Potency, Physicochemical Profile, and Sourcing Considerations for Sugar-Reduction Formulations


Rebaudioside O (Reb O) is a minor steviol glycoside sweetener isolated from the leaves of Stevia rebaudiana, specifically from the cultivar S. rebaudiana Morita [1]. It is a non-caloric, high-intensity sweetener with a molecular formula of C62H100O37 and a molecular weight of 1437.44 g/mol . Reb O exhibits a sweetness potency approximately 200–400 times that of sucrose [2] and is characterized by very low aqueous solubility (0.027 g/L at 25°C) . Unlike major glycosides such as Rebaudioside A and stevioside, Reb O is present at trace levels in native stevia leaf extracts, necessitating specialized analytical standards or biosynthetic production for procurement [3].

Rebaudioside O Procurement: Why Steviol Glycosides Are Not Interchangeable and Quantitative Selection Criteria Matter


Generic substitution among steviol glycosides is not scientifically valid due to substantial differences in sweetness potency, temporal profile, bitterness/aftertaste intensity, and aqueous solubility driven by distinct glycosylation patterns . Rebaudioside O possesses a specific arrangement of six glucose moieties attached to the steviol backbone that differs from Rebaudioside A (four glucose units), Rebaudioside D (five glucose units), and Rebaudioside M (six glucose units with different linkage positions) . These structural variations directly impact sweet taste receptor (T1R2/T1R3) activation kinetics, resulting in divergent sensory attributes and formulation performance . Furthermore, Reb O exhibits extremely low water solubility (0.027 g/L) , which is an order of magnitude lower than Reb A (~8 g/L), rendering aqueous formulation strategies non-transferable. The following quantitative evidence guide provides the specific, comparator-anchored data required for evidence-based selection.

Rebaudioside O Quantitative Differentiation: Comparative Evidence Against Rebaudioside A, D, M, and Sucrose


Sweetness Potency of Rebaudioside O: Comparative Multi-Source Data Ranging from 200× to 400× Sucrose

Rebaudioside O demonstrates a reported sweetness potency range of 200–400 times that of sucrose [1]. One source reports a specific range of 200–300× sucrose [1], while another indicates approximately 300–400× sucrose . This positions Reb O within a comparable potency tier to Rebaudioside A, which is consistently documented at 200–300× sucrose [2], and Rebaudioside M, reported at 200–350× sucrose . The observed variation in reported potency may reflect differences in assay methodology, concentration, or purity, underscoring the need for application-specific sensory validation.

Sweetener potency Sucrose equivalence Food formulation

Aqueous Solubility of Rebaudioside O: Quantified Limitation Versus Rebaudioside A for Liquid Formulation Feasibility

Rebaudioside O exhibits calculated aqueous solubility of 0.027 g/L at 25°C, classifying it as practically insoluble in water . This represents a solubility deficit of approximately 300-fold compared to Rebaudioside A, which demonstrates water solubility of ~8 g/L at room temperature [1]. The extremely low water solubility of Reb O is a direct consequence of its extended glycosylation pattern (six glucose units) and the specific linkage configuration that increases molecular hydrophobicity . This physicochemical constraint precludes direct aqueous formulation of Reb O as a standalone sweetener in most beverage applications without solubility-enhancing excipients or co-solvent systems.

Aqueous solubility Formulation Beverage applications

Organoleptic Profile of Rebaudioside O: Documented Sucrose-Like Character with Slight Bitterness Versus Cleaner Alternatives

Rebaudioside O is described as having organoleptic properties similar to sucrose, but with a slightly bitter aftertaste . This contrasts with Rebaudioside A, which is frequently characterized as having the least bitterness among steviol glycosides in the Stevia rebaudiana plant [1], and Rebaudioside M, which is noted for a cleaner taste profile with minimal bitterness [2]. The presence of a slight bitter aftertaste in Reb O aligns its sensory profile more closely with stevioside than with the cleaner-tasting Reb A and Reb M. Notably, Reb O is reported to have no effect on blood glucose levels and does not cause tooth decay , properties shared broadly across the steviol glycoside class.

Sensory evaluation Taste profile Aftertaste

Patent-Defined Sweetener Composition: Synergistic Ratios of Rebaudioside O with Rebaudioside N, D, and M for Bitterness Masking of Rebaudioside A

European Patent EP3269257B1 defines a sweetener composition comprising Rebaudioside O and Rebaudioside N, wherein the Reb O content (% by weight) is 110% to 900% of the Reb N content [1]. The patent further claims compositions comprising Reb O with either Rebaudioside D or Rebaudioside M, with Reb O content maintained at 110% to 900% of the comparator glycoside [1]. This patented ratio range specifically enables Reb O to function as a bitterness-masking agent or taste improver for Rebaudioside A, which is otherwise limited by its bitter aftertaste at higher concentrations [1]. The invention leverages the unique sensory interaction between Reb O and other glycosides to produce a sweetener composition with improved organoleptic characteristics relative to Reb A alone [1].

Sweetener blends Bitterness masking Patent formulation

pKa and Density Characteristics of Rebaudioside O: Computational Predictions for Pre-Formulation Assessment

Rebaudioside O has a predicted pKa of 12.58 ± 0.70 [1] and a predicted density of 1.67 ± 0.1 g/cm³ at 20°C . The high pKa value (indicating the carboxylic acid group of the steviol backbone is largely protonated at neutral pH) and the relatively high density are characteristic of heavily glycosylated steviol glycosides. For comparison, Rebaudioside A has a reported pKa of approximately 4.5–5.0 [2] and a density of approximately 1.5 g/cm³ [3]. The substantial difference in pKa suggests that Reb O's ionization behavior in aqueous systems will differ markedly from Reb A, potentially influencing solubility-pH relationships and stability in acidic beverage matrices.

pKa Density Physicochemical properties Pre-formulation

Rebaudioside O Application Scenarios: Evidence-Based Use Cases for Research, Analytical, and Industrial Procurement


Analytical Reference Standard for Steviol Glycoside Identification and Quantification in Complex Extracts

Rebaudioside O, available as a high-purity reference standard (HPLC ≥95% [1]), serves as a critical calibration and identification compound in the analysis of stevia leaf extracts and biosynthetic fermentation broths. Its distinct chromatographic retention time, confirmed by LC-MS in negative ion mode [2], enables accurate quantification of this minor glycoside in complex mixtures. The compound is used as a model compound for developing novel HPLC analytical methods to identify structurally related steviol glycosides [3]. This application is supported by the compound's well-defined molecular structure (C62H100O37) and availability from multiple ISO-accredited standard producers .

Bitterness-Masking Co-Sweetener in Rebaudioside A-Dominant Formulations (Patent-Defined Use)

As defined in EP3269257B1, Rebaudioside O is specifically claimed for use as a taste improver or bitterness-masking agent for Rebaudioside A [1]. The patent establishes that when Reb O is present at 110% to 900% by weight relative to Rebaudioside N, D, or M in a sweetener composition containing Reb A (74–98% of total), the overall sensory profile is improved [1]. This provides a quantifiable formulation guideline for product developers seeking to reduce the bitter aftertaste commonly associated with high-purity Reb A sweeteners, a documented limitation of Reb A [2]. Industrial adoption of this patent claim would require procurement of Reb O at defined purity specifications for use in proprietary sweetener blends.

Biosynthetic Production Research: Target Analyte for Metabolic Engineering of Steviol Glycoside Pathways in Yeast

Rebaudioside O is identified as one of the rebaudioside products in the de novo biosynthesis platform engineered in Saccharomyces cerevisiae [1]. In this research context, Reb O serves as a target analyte for monitoring the activity of glycosyltransferase cascades (including UGT76G1-MUT, EUGT11) that sequentially add glucose units to the steviol backbone [1]. The successful production of rebaudiosides at titers of 132.7 mg/L in fed-batch fermentation [1] establishes the feasibility of biosynthetic sourcing for minor glycosides like Reb O, circumventing the extremely low natural abundance in stevia leaf extracts. This application scenario is relevant for biotechnology companies and academic laboratories engaged in synthetic biology approaches to next-generation sweetener production.

Pre-Formulation Screening for Solid Dosage Forms and Dry Blends Requiring High-Potency Sweeteners

Given Rebaudioside O's extremely low aqueous solubility (0.027 g/L at 25°C [1]), it is poorly suited for liquid beverage applications but may find utility in solid matrices where solubility limitations are less restrictive. Its sweetness potency of 200–400× sucrose [2][3] and predicted density of 1.67 g/cm³ position it as a candidate for dry blends, tabletop sweeteners, and powdered beverage mixes where rapid dissolution is not required. Additionally, Reb O's reported stability when stored desiccated at -20°C [4] and its lack of effect on blood glucose levels support its use in diabetic-friendly and low-glycemic solid formulations. Formulators should anticipate the need for particle size optimization and potential use of dispersing agents to address wettability challenges.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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